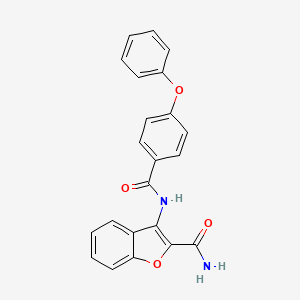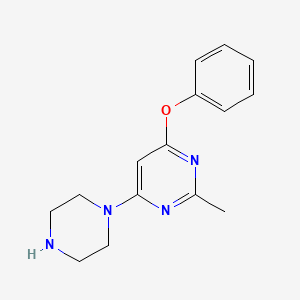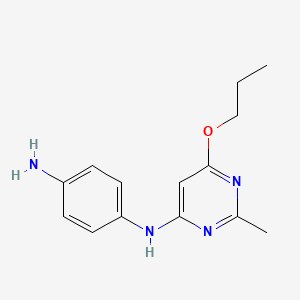
3-(4-methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine, also known as MPPZ, is a synthetic chemical compound that has been studied for its potential applications in scientific research. This compound has a unique structure that makes it a useful tool for studying various biochemical and physiological processes. MPPZ has been used to study a variety of topics, including enzyme kinetics, protein folding, and drug metabolism.
科学研究应用
3-(4-methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine has been used in a variety of scientific research applications. It has been used to study enzyme kinetics, protein folding, and drug metabolism. In particular, 3-(4-methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine has been used to study the binding of enzymes to their substrates, as well as the effects of different drugs on the activity of enzymes. Additionally, 3-(4-methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine has been used to study the effects of pH on enzyme activity, as well as the effects of different drugs on the folding of proteins.
作用机制
The mechanism of action of 3-(4-methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine is not fully understood, but it is believed to involve the formation of a reversible covalent bond between the piperazine and the piperidine moieties. This covalent bond is believed to be responsible for the binding of enzymes to their substrates, as well as for the effects of different drugs on the activity of enzymes. Additionally, the covalent bond is thought to be responsible for the effects of pH on enzyme activity, as well as the effects of different drugs on the folding of proteins.
Biochemical and Physiological Effects
3-(4-methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as the enzyme responsible for the breakdown of dopamine. Additionally, 3-(4-methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine has been shown to have an effect on the folding of proteins, as well as the binding of enzymes to their substrates.
实验室实验的优点和局限性
The use of 3-(4-methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine in laboratory experiments has a number of advantages. It is a relatively inexpensive compound that can be synthesized in high yields. Additionally, it has a wide range of applications, making it a versatile tool for scientific research. However, there are also some limitations to its use in laboratory experiments. For example, the covalent bond formed between the piperazine and the piperidine moieties is reversible, meaning that the effects of 3-(4-methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine on enzymes and proteins may not be permanent. Additionally, the effects of 3-(4-methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine on enzymes and proteins may vary depending on the pH of the environment.
未来方向
The potential applications of 3-(4-methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine are numerous and varied. One potential application is in the development of new drugs that target specific enzymes or proteins. Additionally, 3-(4-methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine could be used to study the effects of different drugs on the folding of proteins, as well as the effects of pH on enzyme activity. Additionally, 3-(4-methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine could be used to study the effects of different drugs on the binding of enzymes to their substrates. Finally, 3-(4-methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine could be used to study the effects of different drugs on the activity of enzymes.
合成方法
3-(4-methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine can be synthesized using a variety of methods. One of the most common methods is the Mitsunobu reaction, which involves the reaction of a phenylpiperazine with a methylpiperidine in the presence of an acid or base catalyst. This reaction produces the desired 3-(4-methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine product in high yields. Other methods, such as the Biginelli reaction, can also be used to synthesize 3-(4-methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine.
属性
IUPAC Name |
3-(4-methylpiperidin-1-yl)-6-piperazin-1-ylpyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5/c1-12-4-8-18(9-5-12)13-2-3-14(17-16-13)19-10-6-15-7-11-19/h2-3,12,15H,4-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIFOAFRANLJBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NN=C(C=C2)N3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylpiperidin-1-yl)-6-piperazin-1-ylpyridazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3-chloro-4-fluorophenyl)methyl]-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6576402.png)
![butyl 2-{[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B6576412.png)
![3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-6-(1H-1,2,4-triazol-1-yl)pyridazine](/img/structure/B6576417.png)
![3-methyl-2-(methylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6576426.png)
![N-(2-chloro-4-nitrophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B6576434.png)
![1-tert-butyl-4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B6576436.png)

![(2Z)-6-bromo-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B6576453.png)
![2-({2-[5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6576454.png)
![N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B6576458.png)
![N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-sulfamoylbenzamide](/img/structure/B6576473.png)


![3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-(2,4-dimethylphenyl)pyridazine](/img/structure/B6576502.png)